Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
描述
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate (C₁₀H₉BrO₅) is a heterocyclic aromatic compound featuring a benzodioxole core substituted with bromo (Br), methoxy (OCH₃), and methyl ester (COOCH₃) groups at positions 6, 7, and 5, respectively . It is synthesized via esterification of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in dichloromethane, yielding an 88% product with a melting point of 357 K . The compound’s crystal structure (triclinic, space group P1) reveals near-planar non-hydrogen atoms except for the ester group, which exhibits a torsion angle of -143.4° .
属性
IUPAC Name |
methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-13-9-7(11)5(10(12)14-2)3-6-8(9)16-4-15-6/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVFTQCHIUGKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC2=C1OCO2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460634 | |
| Record name | Methyl 6-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81474-47-7 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-bromo-7-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81474-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 289.08 g/mol. The compound features a benzodioxole core with methoxy and bromo substituents, which contribute to its unique chemical reactivity and biological properties .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrO5 |
| Molecular Weight | 289.08 g/mol |
| Melting Point | 357 K |
| Crystal System | Triclinic |
| Space Group | P1 |
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol under controlled conditions, yielding the ester product with high purity . This method allows for efficient production suitable for further biological evaluations.
Antiviral Properties
Research indicates that this compound may have antiviral properties. It has been suggested as a potential agent for treating liver ailments, including acute and chronic hepatitis . The compound's mechanism of action may involve modulation of viral replication pathways.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests its potential as a lead compound in cancer therapy .
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular targets involved in proliferation and apoptosis pathways.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various pharmacological applications:
- Antiviral Agent : Potential use in treating viral infections.
- Anticancer Drug : Investigated for its cytotoxic effects on cancer cells.
- Liver Protectant : Possible application in managing liver diseases.
科学研究应用
Organic Synthesis
MBM serves as an important intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective reactions that can lead to the development of novel compounds with specific functionalities.
Research has indicated that MBM exhibits notable biological activities:
- Cytotoxicity : Studies have shown that MBM can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : In vivo studies demonstrated that MBM reduces inflammatory markers in rodent models, indicating its therapeutic potential in treating inflammatory diseases.
- Antioxidant Activity : MBM has been shown to mitigate oxidative stress in cellular models exposed to reactive oxygen species (ROS), supporting its use as an antioxidant.
Pharmaceutical Research
The compound is being explored for its pharmacological properties, particularly in drug development targeting cancer and inflammatory diseases. Its mechanism of action may involve the inhibition of specific enzymes or pathways relevant to disease progression.
Several studies have investigated the effects of MBM:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated MBM's effects on breast cancer cells, finding significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The results suggest that further investigation could lead to new anticancer therapies.
-
Anti-inflammatory Effects in Animal Models :
- In a rodent model of arthritis, treatment with MBM resulted in a reduction of swelling and pain indicators compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Oxidative Stress Modulation :
- Research focusing on oxidative stress found that MBM effectively reduced oxidative damage in cellular models exposed to ROS, supporting its role as an antioxidant agent.
相似化合物的比较
Structural Analogues in the Benzodioxole Family
a) Methyl 6-nitro-1,3-benzodioxole-5-carboxylate (CAS 721-00-6)
- Substituents: Nitro (NO₂) at position 6, ester at position 3.
- Properties : The nitro group is a strong electron-withdrawing substituent, significantly altering electronic density compared to bromo in the target compound. This reduces reactivity in electrophilic substitutions but enhances stability in acidic conditions .
- Applications : Primarily used in organic synthesis for nitroaromatic intermediates.
b) Methyl 6-(bromomethyl)-1,3-benzodioxole-5-carboxylate
- Substituents : Bromomethyl (CH₂Br) at position 4.
- This increases versatility in derivatization .
c) Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate (CAS 773873-95-3)
- Substituents : Two fluorine atoms on the dioxole ring.
- Properties : Fluorine’s small size and high electronegativity lead to tighter crystal packing and increased metabolic stability compared to bromo/methoxy groups. The difluoro substitution also reduces ring aromaticity .
Heterocyclic Analogues
a) Benzodithiazine Derivatives
- Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15, ).
- Substituents : Chloro (Cl), sulfonyl (SO₂), and hydrazine-based side chains.
- Properties :
- Applications : Investigated for antimicrobial or antitumor activity due to sulfonamide-like structures.
b) Benzofuran Carboxylates
- Example: Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-63-8).
- Substituents: Bromo, methyl, and propenoxy groups on a benzofuran core.
- Properties: The benzofuran core increases rigidity compared to benzodioxole, affecting π-π stacking in crystal structures. The propenoxy side chain enhances hydrophobic interactions .
a) SJP-L-5 (Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate)
- Substituents: Dimethylaminophenyl at position 5.
- Properties: The dimethylaminophenyl group confers antiviral activity (EC₅₀ = 13.4 µM against HIV) by targeting reverse transcriptase. The target compound’s bromo group lacks this electronic profile, explaining its focus on liver disease intermediates instead .
b) Methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate
- Substituents : Hydroxymethyl and dual methoxy groups.
- Properties: The hydroxymethyl group enables glycosylation or conjugation, expanding pharmaceutical utility compared to the non-functionalized bromo group in the target compound .
Physicochemical and Spectral Comparison
准备方法
Esterification of 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid
The key step in the preparation of methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate is the esterification of 6-bromo-7-methoxybenzo[d]dioxole-5-carboxylic acid with methanol.
- Procedure : One molar equivalent of methanol is added to one molar equivalent of 6-bromo-7-methoxybenzo[d]dioxole-5-carboxylic acid dissolved in dichloromethane.
- Reaction Conditions : The mixture is stirred at room temperature for approximately 12 hours.
- Outcome : The reaction yields a white powder, identified as the methyl ester, with a high yield of about 88%.
- Purification : Single crystals suitable for X-ray crystallographic analysis are obtained by slow evaporation of an acetonitrile solution.
- Melting Point : The compound melts at approximately 357 K (84 °C).
This method is based on the procedure reported by Gerhard et al. (2003) and detailed in crystallographic studies confirming the structure and purity of the product.
Multi-step Synthesis via Bromination and Cyclization (Related Analogues)
While direct esterification is the primary method, related synthetic routes for similar benzodioxole esters provide insight into alternative preparation approaches:
- Starting Material : Gallic acid or related hydroxybenzoic acids.
- Esterification : Initial esterification with methanol in the presence of sulfuric acid to form methyl esters.
- Methylation : Methylation of hydroxyl groups using dimethyl sulfate to introduce methoxy substituents.
- Cyclization : Formation of the benzodioxole ring via cyclization with diiodomethane under basic conditions.
- Bromination : Selective bromination at the 6-position to introduce the bromo substituent.
This multi-step pathway, although more complex, allows for the preparation of various substituted benzodioxole esters, including this compound, by careful control of reaction conditions and reagents.
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Esterification | Methanol + Sulfuric acid | Acidic reflux | Formation of methyl ester |
| 2 | Methylation | Dimethyl sulfate | Basic conditions | Introduce methoxy groups |
| 3 | Cyclization | Diiodomethane + Base | Basic conditions | Formation of benzodioxole ring |
| 4 | Bromination | Brominating agent (e.g., NBS) | Controlled temperature | Introduce bromine substituent |
Reaction Mechanism and Notes
- The esterification proceeds via nucleophilic attack of methanol on the carboxylic acid, facilitated by the solvent (dichloromethane) and mild conditions.
- The bromine substituent at the 6-position is stable under these esterification conditions, allowing selective formation of the methyl ester without side reactions.
- The benzodioxole ring system is preserved during the reaction, as confirmed by crystallographic data.
- The compound's purity and crystallinity make it suitable for further synthetic transformations, including biphenyl derivative synthesis.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The direct esterification method is the most efficient and commonly used for preparing this compound, offering a straightforward route with high purity and good yield.
- The compound's stability under mild reaction conditions facilitates its use as an intermediate in pharmaceutical synthesis.
- Crystallographic studies confirm the molecular structure and provide insight into the conformation, which is relevant for further functionalization and biological activity studies.
- Industrial production may optimize this esterification process using continuous flow reactors to enhance reproducibility and scalability.
常见问题
Q. What is the optimized synthetic route for Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, and how can reaction yield be maximized?
The compound is synthesized via esterification of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in dichloromethane (DCM) at room temperature for 12 hours. Key steps include:
- Using a 1:1 molar ratio of acid to methanol to minimize side reactions.
- Stirring under anhydrous conditions to avoid hydrolysis.
- Isolating the product via slow evaporation of acetonitrile to obtain single crystals (88% yield) . Yield optimization requires rigorous control of solvent purity and reaction time.
Q. How is the molecular structure of this compound validated, and what key geometric parameters define its conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure reveals:
- Near-planarity of the benzodioxole ring system (mean deviation: 0.004 Å).
- A torsional angle of -143.4° for the ester group (O1-C7-C6-C1), indicating significant out-of-plane rotation .
- Bond lengths: C-Br = 1.89 Å, C-O (methoxy) = 1.36 Å, consistent with sp³ hybridization .
Advanced Questions
Q. What crystallographic insights can be derived from the triclinic P1 space group, and how do cell parameters influence material properties?
The compound crystallizes in a triclinic system (space group P1) with cell dimensions:
- a = 7.6933 Å, b = 8.0616 Å, c = 9.7039 Å; α = 105.06°, β = 91.67°, γ = 113.46° .
- The non-coplanar ester group creates a distorted packing arrangement, influencing mechanical stability and solubility.
- High density (1.821 Mg/m³) suggests strong intermolecular interactions, likely Br···O halogen bonds .
Q. How does this compound serve as a precursor in synthesizing biphenyl derivatives for hepatoprotective agents?
The bromine atom at position 6 enables Suzuki-Miyaura cross-coupling reactions to form biphenyl scaffolds. For example:
Q. What challenges arise during SHELXL97 refinement of hydrogen atoms, and how are they resolved?
In SC-XRD refinement:
- All H atoms are constrained using riding models (C-H = 0.93–0.97 Å).
- Isotropic displacement parameters (Uiso) are set to 1.2–1.5×Ueq of carrier atoms to account for thermal motion .
- Discrepancies in electron density maps (Δρmax/Δρmin = 0.67/-0.42 eÅ⁻³) are mitigated by iterative least-squares cycles .
Q. How should researchers address contradictions in reported torsional angles or crystal packing data?
- Re-examine refinement parameters (e.g., weighting schemes, extinction correction).
- Compare with analogous structures (e.g., methyl 1,3-benzodioxole-5-carboxylate derivatives) to identify trends .
- Validate via complementary techniques like DFT calculations or neutron diffraction for H-atom positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
